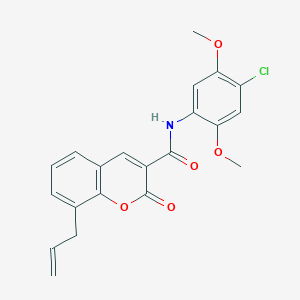

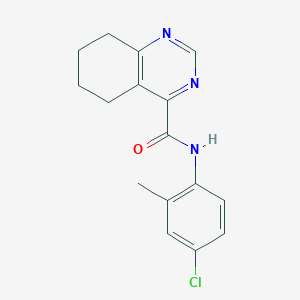

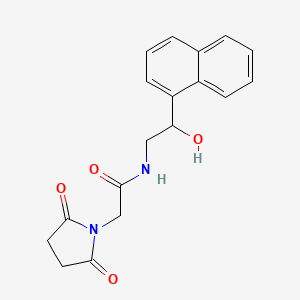

N-(2-羟基-5-甲基苯基)丙烯酰胺

货号:

B2734218

CAS 编号:

91950-00-4

分子量:

177.203

InChI 键:

HAONKLOXQKUBPK-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

Synthesis Analysis

While specific synthesis methods for “N-(2-hydroxy-5-methylphenyl)acrylamide” were not found, a related compound, (2-Hydroxy-5-methylphenyl)-(2-bromophenyl)methanone, was synthesized and its structure investigated by X-ray crystallography . The synthesis involved microwave irradiation and the product was extracted into ether .科学研究应用

腐蚀抑制

- 合成和表征丙烯酰胺衍生物对腐蚀的抑制作用:一项研究探讨了合成丙烯酰胺衍生物作为硝酸溶液中铜的缓蚀剂的有效性。这些衍生物表现出显着的缓蚀作用,这归因于它们的混合型抑制性能和对Langmuir吸附等温线的遵循,实验和理论发现支持了它们在腐蚀防护中的潜在应用(Ahmed Abu-Rayyan 等人,2022 年)。

聚合物科学和药物递送

- N-异丙基丙烯酰胺的RAFT聚合:一项研究报告了N-异丙基丙烯酰胺的受控聚合,重点介绍了创建适合药物递送应用的热响应聚合物的潜力。这项研究为开发具有特定性质的聚合物以进行靶向治疗应用提供了基础(Anthony J Convertine 等人,2004 年)。

水凝胶应用

- 高韧性聚丙烯酰胺水凝胶的设计:对疏水改性的聚丙烯酰胺水凝胶的研究表明,它们具有创造具有广泛延展性和韧性的材料的潜力。此类水凝胶可以在生物医学领域中找到应用,包括组织工程和伤口愈合(Suzan Abdurrahmanoğlu 等人,2009 年)。

毒理学和安全性

- 丙烯酰胺在人体中的代谢和血红蛋白加合物形成:这项研究提供了对丙烯酰胺在人体中代谢的见解,比较了口服和皮肤给药途径。了解丙烯酰胺的代谢途径对于评估其毒理学影响和评估含有丙烯酰胺的材料的安全性至关重要(T. Fennell 等人,2005 年)。

环境和分析化学

- 超分子聚合物化学的显色剂:本研究介绍了含酚酞共聚物在环境和分析应用中的使用,展示了化学修饰如何赋予聚合物特定功能以用于传感和检测目的(C. Fleischmann 等人,2013 年)。

安全和危害

未来方向

属性

IUPAC Name |

N-(2-hydroxy-5-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-3-10(13)11-8-6-7(2)4-5-9(8)12/h3-6,12H,1H2,2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAONKLOXQKUBPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

To a solution of 2-amino-4-methylphenol (5 g, 40.6 mmol) and pyridine (5 ml, 62 mmol) in methylene chloride (70 ml) was added dropwise a solution of acryloyl chloride (4 ml, 50 mmol) in methylene chloride (30 ml) under ice-cooling. The reaction mixture was stirred at 0° C. for 2 hours. To the reaction mixture was added water, and the mixture was stirred at room temperature for 30 minutes, extracted with methylene chloride, washed with a saturated aqueous solution of sodium hydrogencarbonate and saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled off, and thus obtained brown oil was purified by column chromatography on silica gel to give a pale yellow prismatic crystals. Yield 1.55 g (22%).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2734142.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)propanamide hydrochloride](/img/structure/B2734146.png)

![(E)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2734154.png)

![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea](/img/structure/B2734156.png)